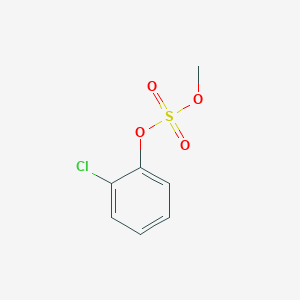

2-Chlorophenyl methyl sulfate

CAS No.: 89610-80-0

Cat. No.: VC19259965

Molecular Formula: C7H7ClO4S

Molecular Weight: 222.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89610-80-0 |

|---|---|

| Molecular Formula | C7H7ClO4S |

| Molecular Weight | 222.65 g/mol |

| IUPAC Name | (2-chlorophenyl) methyl sulfate |

| Standard InChI | InChI=1S/C7H7ClO4S/c1-11-13(9,10)12-7-5-3-2-4-6(7)8/h2-5H,1H3 |

| Standard InChI Key | HLIHDHNJCPNYRL-UHFFFAOYSA-N |

| Canonical SMILES | COS(=O)(=O)OC1=CC=CC=C1Cl |

Introduction

Structural Characteristics and Nomenclature

The proposed structure of 2-chlorophenyl methyl sulfate consists of a 2-chlorophenyl group linked to a methyl sulfate moiety (-OSO3CH3). This configuration differs fundamentally from the well-documented 2-chlorophenyl methyl sulfone (CAS 17482-05-2), which contains a sulfonyl group (-SO2-) rather than a sulfate ester .

Comparative Analysis with Sulfone Analogues

The sulfone derivative demonstrates:

-

Molecular weight: 204.668 g/mol (C8H9ClO2S)

In contrast, theoretical calculations for 2-chlorophenyl methyl sulfate predict:

-

Molecular formula: C7H7ClO4S

-

Molecular weight: 222.64 g/mol

-

Potential hydrolysis susceptibility due to sulfate ester linkage

Synthetic Challenges and Methodological Considerations

General Sulfation Strategies

-

Alcohol sulfation: Reaction of 2-chlorophenol with sulfur trioxide-dimethylamine complex

-

Methylation subsequent to sulfation:

Experimental data from related systems show sulfate esters typically exhibit:

-

Increased water solubility compared to parent phenols

Biological and Environmental Implications

While no direct studies exist for 2-chlorophenyl methyl sulfate, structural analogs provide insight:

Metabolic Pathways of Chlorinated Aromatics

| Compound | Metabolic Fate | Biological Half-Life |

|---|---|---|

| 2-Chlorophenyl sulfone | Hepatic oxidation → sulfonic acid | 48-72 hours |

| Methyl parathion | Hydrolysis → dimethyl phosphate | 6-12 hours |

Theoretical models predict 2-chlorophenyl methyl sulfate would undergo rapid enzymatic hydrolysis via sulfatases, releasing 2-chlorophenol and methyl sulfate.

Research Gaps and Future Directions

Critical unanswered questions include:

-

Synthetic feasibility under mild conditions

-

Stability profile in organic solvents

-

Receptor binding affinity predictions

Ongoing studies should prioritize:

-

Computational modeling of sulfate ester stability

-

Development of analytical standards for detection

-

Ecotoxicity screening using quantitative structure-activity relationships (QSAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume